molecular formula C9H16N2O B13169797 1-[2-Hydroxy-3-(methylamino)propyl]cyclobutane-1-carbonitrile

1-[2-Hydroxy-3-(methylamino)propyl]cyclobutane-1-carbonitrile

Cat. No.: B13169797
M. Wt: 168.24 g/mol
InChI Key: HLILNXJWZWNDAW-UHFFFAOYSA-N
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Description

1-[2-Hydroxy-3-(methylamino)propyl]cyclobutane-1-carbonitrile is an organic compound that features a cyclobutane ring substituted with a hydroxy group, a methylamino group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Hydroxy-3-(methylamino)propyl]cyclobutane-1-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the cyclobutane ring, followed by the introduction of the hydroxy, methylamino, and carbonitrile groups through various organic reactions. Specific reagents and catalysts are used to facilitate these transformations under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of specialized equipment and techniques to manage reaction conditions, such as temperature, pressure, and solvent systems.

Chemical Reactions Analysis

Types of Reactions

1-[2-Hydroxy-3-(methylamino)propyl]cyclobutane-1-carbonitrile can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOCH₃) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

1-[2-Hydroxy-3-(methylamino)propyl]cyclobutane-1-carbonitrile has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-Hydroxy-3-(methylamino)propyl]cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The hydroxy and methylamino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The carbonitrile group can participate in nucleophilic addition reactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-Hydroxy-3-(amino)propyl]cyclobutane-1-carbonitrile
  • 1-[2-Hydroxy-3-(methylamino)propyl]cyclopentane-1-carbonitrile
  • 1-[2-Hydroxy-3-(methylamino)propyl]cyclohexane-1-carbonitrile

Uniqueness

1-[2-Hydroxy-3-(methylamino)propyl]cyclobutane-1-carbonitrile is unique due to its specific combination of functional groups and the cyclobutane ring structure. This combination imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

1-[2-hydroxy-3-(methylamino)propyl]cyclobutane-1-carbonitrile

InChI

InChI=1S/C9H16N2O/c1-11-6-8(12)5-9(7-10)3-2-4-9/h8,11-12H,2-6H2,1H3

InChI Key

HLILNXJWZWNDAW-UHFFFAOYSA-N

Canonical SMILES

CNCC(CC1(CCC1)C#N)O

Origin of Product

United States

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